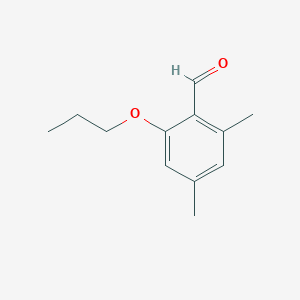

2,4-Dimethyl-6-propoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2,4-dimethyl-6-propoxybenzaldehyde |

InChI |

InChI=1S/C12H16O2/c1-4-5-14-12-7-9(2)6-10(3)11(12)8-13/h6-8H,4-5H2,1-3H3 |

InChI Key |

OWLIVODTOOZGOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=CC(=C1C=O)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethyl 6 Propoxybenzaldehyde

Strategic Retrosynthesis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a critical first step in devising a logical pathway for the synthesis of 2,4-Dimethyl-6-propoxybenzaldehyde. The primary disconnections for this target molecule focus on the introduction of the aldehyde and propoxy functional groups.

Two principal retrosynthetic routes can be envisioned:

Formylation as the final step: This approach involves disconnecting the C-CHO bond, leading to the precursor 1,3-dimethyl-5-propoxybenzene. This route would require the formylation of a trisubstituted, electron-rich benzene (B151609) ring. The challenge lies in achieving formylation exclusively at the position ortho to the propoxy group and a methyl group, a sterically hindered position.

Etherification as the final step: A more plausible strategy involves disconnecting the propyl-oxygen bond of the ether linkage. This leads to the key intermediate, 2,4-dimethyl-6-hydroxybenzaldehyde. This intermediate can, in turn, be derived from the formylation of 2,4-dimethylphenol (B51704). This route is generally preferred as it leverages the powerful ortho-directing effect of the hydroxyl group to install the aldehyde in the desired position prior to the less complex etherification step.

The second pathway is often more synthetically viable as it offers better regiochemical control during the critical C-C bond-forming formylation step.

Exploration of Classical Aromatic Formylation Reactions and Their Adaptability

Several classical formylation reactions are available for introducing an aldehyde group onto an aromatic ring. Their adaptability for the synthesis of the key intermediate, 2,4-dimethyl-6-hydroxybenzaldehyde, from 2,4-dimethylphenol depends on their regioselectivity and tolerance for the substituted phenol (B47542) substrate.

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to achieve ortho-formylation of phenols. wikipedia.orgbyjus.com The mechanism proceeds through the generation of dichlorocarbene (B158193), an electrophile that preferentially attacks the electron-rich phenoxide ring at the ortho position. wikipedia.orgnrochemistry.com While highly ortho-selective, yields can sometimes be limited. psiberg.com

Duff Reaction: The Duff reaction employs hexamethylenetetramine (hexamine) in an acidic medium to formylate phenols, also with a strong preference for the ortho position. wikipedia.orgmaxbrainchemistry.com The electrophilic species is an iminium ion derived from hexamine. chemeurope.com This method is effective for electron-rich substrates but can be inefficient. wikipedia.org

Gattermann Reaction: The Gattermann reaction uses hydrogen cyanide (HCN) and HCl with a Lewis acid catalyst. wikipedia.orgquora.com It is well-suited for formylating phenols. thermofisher.comyoutube.com To avoid the use of highly toxic gaseous HCN, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)2), is often employed. wikipedia.org

Vilsmeier-Haack Reaction: This reaction involves treating an electron-rich aromatic compound with a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgjk-sci.com It is a mild and efficient method for formylating activated rings, including phenols and their ethers. chemistrysteps.com

The table below summarizes these classical methods and their applicability.

| Reaction | Reagents | Key Features & Adaptability |

| Reimer-Tiemann | Phenol, CHCl₃, Strong Base (e.g., NaOH) | Strong ortho-selectivity for phenols; proceeds via dichlorocarbene intermediate. wikipedia.orgpsiberg.com |

| Duff Reaction | Phenol, Hexamethylenetetramine, Acid (e.g., Glycerol/Boric Acid) | Good ortho-selectivity for activated phenols; can be inefficient. wikipedia.orgmaxbrainchemistry.com |

| Gattermann Reaction | Phenol, HCN/HCl (or Zn(CN)₂/HCl), Lewis Acid (e.g., AlCl₃) | Effective for phenols and phenolic ethers; avoids harsh conditions of other methods. wikipedia.orgthermofisher.com |

| Vilsmeier-Haack | Activated Aromatic, DMF/POCl₃ | Mild conditions, works well for electron-rich aromatics; Vilsmeier reagent is the electrophile. rsc.orgchemistrysteps.com |

Development of Modern Synthetic Routes Utilizing Catalysis

Modern synthetic chemistry has introduced catalytic methods that offer milder conditions, higher selectivity, and improved sustainability compared to classical approaches.

One of the most relevant modern methods is the Rieche formylation , a titanium-mediated process. The formylation of electron-rich phenols using dichloromethyl methyl ether and titanium tetrachloride (TiCl₄) has been shown to be an effective method for ortho-formylation. nih.gov A specific preparation of the key intermediate 2,4-dimethyl-6-hydroxybenzaldehyde from 3,5-dimethylphenol (B42653) has been documented using this exact methodology, highlighting its direct applicability. prepchem.com

Other modern catalytic systems for formylation include:

Palladium-catalyzed reactions: Methods have been developed for the formylation of aryl halides using carbon monoxide (CO) or, more recently, carbon dioxide (CO₂) as a C1 source. chemistryviews.org A system using a palladium catalyst, a phosphine (B1218219) ligand, and a silane (B1218182) reductant can convert aryl iodides to aldehydes with CO₂ under mild conditions. organic-chemistry.org

Silver-catalyzed formylation: A novel method utilizes samarium metal and catalytic silver(I) salts to formylate aryl bromides, using DMF as both the solvent and the formylating agent. tandfonline.com

These catalytic routes represent the frontier of aldehyde synthesis, providing powerful tools for constructing complex molecules.

Regioselective Synthesis and Isomeric Control Considerations

Regioselectivity is the paramount challenge in the synthesis of this compound. The substitution pattern must be precisely controlled. As established in the retrosynthetic analysis, the most logical route proceeds via the formylation of 2,4-dimethylphenol.

In this precursor, the hydroxyl group at C1 is a strongly activating, ortho, para-directing group. The methyl groups at C2 and C4 are also activating, ortho, para-directors. The combined effect of these groups directs incoming electrophiles.

The -OH group directs to positions 2, 4, and 6. Positions 2 and 4 are already occupied. Thus, the powerful hydroxyl group strongly directs the incoming formyl group to the C6 position.

The C2-methyl group directs to positions 1, 3, and 5.

The C4-methyl group directs to positions 1, 3, and 5.

The directing vectors are shown below:

-OH at C1: Directs to C6 (ortho)

-CH₃ at C2: Directs to C3, C5 (meta, ortho)

-CH₃ at C4: Directs to C3, C5 (ortho, meta)

The activation at the C6 position by the hydroxyl group is dominant, making it the most nucleophilic site for electrophilic aromatic substitution. Classical ortho-formylation reactions like the Reimer-Tiemann, Duff, and Gattermann are therefore well-suited to achieve the desired regiochemistry on the 2,4-dimethylphenol scaffold. wikipedia.orgmaxbrainchemistry.comthermofisher.com The subsequent Williamson ether synthesis (reacting the resulting 2,4-dimethyl-6-hydroxybenzaldehyde with a propyl halide in the presence of a base) is a standard transformation that does not affect the substitution pattern.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield of this compound requires careful optimization of reaction parameters for both the formylation and etherification steps.

For the formylation step (e.g., Vilsmeier-Haack):

Reagent Stoichiometry: The ratio of DMF to POCl₃ can significantly impact the reaction. Varying the ratio can improve yields and prevent the decomposition of starting materials. thieme-connect.de

Temperature Control: Formylation reactions can be exothermic. wikipedia.org Maintaining a low temperature, often using an ice bath during reagent addition, is crucial to prevent side reactions and control the reaction rate. researchgate.net For some substrates, the reaction may require heating to proceed to completion. jk-sci.com

Solvent and Concentration: The choice of solvent can influence the solubility of reagents and intermediates, affecting the reaction's efficiency.

For the etherification step (Williamson Synthesis):

Base Selection: A suitable base (e.g., potassium carbonate, sodium hydride) is needed to deprotonate the phenolic hydroxyl group. The strength of the base should be matched to the substrate to ensure complete formation of the phenoxide without causing side reactions.

Reaction Time and Temperature: Adequate time and temperature are necessary to drive the Sₙ2 reaction to completion. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can determine the optimal reaction time.

A summary of key optimization parameters is presented in the table below.

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity; can lead to side reactions or decomposition if too high. | Maintain low temperature during initial mixing of exothermic reagents; heat as needed to drive reaction to completion. wikipedia.orgresearchgate.net |

| Reagent Ratio | Crucial for forming the active electrophile and maximizing conversion. | Empirically determine the optimal molar ratio of formylating agent to substrate. thieme-connect.de |

| Solvent | Impacts solubility of reactants and stability of intermediates. | Select an appropriate solvent (e.g., DMF, halogenated hydrocarbons) based on the specific reaction. jk-sci.com |

| Catalyst/Base | Choice of catalyst (in modern methods) or base (in etherification) is critical for efficiency. | Screen different catalysts, ligands, or bases to find the most effective system. organic-chemistry.org |

Isolation and Purification Techniques for Intermediates and the Final Compound

The purification of the intermediate, 2,4-dimethyl-6-hydroxybenzaldehyde, and the final product is essential to obtain a compound of high purity. A multi-step approach is often required.

Work-up: The initial step after the reaction is typically to quench the reaction mixture, often by pouring it into ice water. prepchem.com This is followed by liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane (B109758), ethyl acetate) to separate the product from inorganic salts and water-soluble byproducts. prepchem.com

Column Chromatography: This is a standard method for purifying aldehydes. researchgate.net Silica (B1680970) gel is the most common stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is gradually increased to separate the product from impurities. It should be noted that some aldehydes can be sensitive and may decompose on silica gel. researchgate.net

Steam Distillation: For volatile intermediates like hydroxybenzaldehydes, steam distillation can be a highly effective purification method to separate them from non-volatile tars and starting materials. prepchem.com

Bisulfite Adduct Formation: A classic and highly effective chemical purification method for aldehydes involves the formation of a bisulfite adduct. nih.gov The crude aldehyde is treated with a saturated aqueous solution of sodium bisulfite. The resulting adduct often precipitates as a solid or becomes water-soluble, allowing it to be separated from non-aldehyde impurities by filtration or extraction. researchgate.net The pure aldehyde is then regenerated by treating the adduct with a mild base (e.g., sodium bicarbonate). researchgate.net

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity. This involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, causing pure crystals to form.

Comprehensive Chemical Reactivity and Transformation Studies of 2,4 Dimethyl 6 Propoxybenzaldehyde

Electrophilic and Nucleophilic Reactions at the Aldehyde Moiety

The aldehyde functional group in 2,4-dimethyl-6-propoxybenzaldehyde is a primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The propoxy group at the 6-position and the methyl groups at the 2- and 4-positions are electron-donating, which can affect the electrophilicity of the carbonyl carbon.

Aldol (B89426) and Knoevenagel Condensation Reactions and Their Stereochemical Outcomes

Aldol Condensation: The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. magritek.com In a base-catalyzed aldol condensation, a base abstracts an acidic α-proton from a carbonyl compound to form a reactive enolate. magritek.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. magritek.com For this compound, which lacks α-hydrogens, it can act as the electrophilic partner in a crossed or mixed aldol condensation with another aldehyde or ketone that does possess α-hydrogens. The stereochemical outcome of these reactions can be influenced by the reaction conditions, such as the choice of base and solvent, as well as the steric hindrance around the reacting centers.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group, flanked by two electron-withdrawing groups. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org this compound can react with active methylene compounds like malonic acid or its esters in the presence of a base to form a C=C double bond. researchgate.net The use of a weak base is crucial to prevent the self-condensation of the aldehyde or ketone reactant. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as the solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.org The stereoselectivity of the Knoevenagel condensation can be influenced by the stability of the intermediate products; often, the more stable Z-isomer can be obtained through equilibration. wikipedia.org

| Reaction | Reactants | Catalyst/Conditions | Product Type |

| Aldol Condensation | This compound (as electrophile) + Enolizable aldehyde/ketone | Base (e.g., NaOH, KOH) or Acid | β-hydroxy aldehyde/ketone, then α,β-unsaturated aldehyde/ketone |

| Knoevenagel Condensation | This compound + Active methylene compound (e.g., diethyl malonate, malononitrile) | Weak base (e.g., piperidine, pyridine) | α,β-unsaturated dicarbonyl or related compound |

Schiff Base Formation and Related Imine Chemistry

This compound readily reacts with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl group, forming an unstable carbinolamine intermediate. nih.gov The carbinolamine then undergoes dehydration, often catalyzed by acid, to yield the final imine product. nih.gov The formation of Schiff bases is a versatile method for creating carbon-nitrogen double bonds and has been utilized in the synthesis of various compounds. The reactivity of the aldehyde is influenced by the electron-donating groups on the aromatic ring, which can affect the rate of the initial nucleophilic attack. The stability and properties of the resulting Schiff base are dependent on the nature of the substituent on the amine.

| Reactant 1 (Aldehyde) | Reactant 2 (Amine) | Intermediate | Final Product |

| This compound | Primary Amine (R-NH2) | Carbinolamine | Schiff Base (Imine) |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2,4-dimethyl-6-propoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The choice of oxidant and reaction conditions can be critical to avoid unwanted side reactions, such as oxidation of the alkyl groups on the aromatic ring.

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) | 2,4-Dimethyl-6-propoxybenzoic acid |

Reductive Transformations to Alcohols and Hydrocarbons

The aldehyde moiety can be reduced to a primary alcohol or completely to a methyl group.

Reduction to Alcohol: The reduction of the aldehyde to 2,4-dimethyl-6-propoxybenzyl alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). These hydride reagents act as nucleophiles, delivering a hydride ion to the electrophilic carbonyl carbon.

Reduction to Hydrocarbon: The complete reduction of the aldehyde to a hydrocarbon (2,4,6-trimethyl-1-propoxybenzene) requires more vigorous conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

| Transformation | Reducing Agent/Conditions | Product |

| Reduction to Alcohol | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | 2,4-Dimethyl-6-propoxybenzyl alcohol |

| Reduction to Hydrocarbon | Wolff-Kishner (H2NNH2, KOH, heat) or Clemmensen (Zn(Hg), HCl) | 2,4,6-Trimethyl-1-propoxybenzene |

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

Wittig Reaction: The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. libretexts.org It involves the reaction of this compound with a phosphorus ylide (phosphorane). libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. libretexts.orgmasterorganicchemistry.com A key advantage of the Wittig reaction is that the position of the double bond is fixed. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. nrochemistry.comalfa-chemistry.com A significant advantage of the HWE reaction is that the byproduct, a phosphate (B84403) ester, is water-soluble and easily removed. alfa-chemistry.com The HWE reaction typically shows a high stereoselectivity for the formation of (E)-alkenes. nrochemistry.comalfa-chemistry.com However, modifications such as the Still-Gennari conditions, which employ phosphonates with electron-withdrawing groups, can favor the formation of (Z)-alkenes. nrochemistry.com

| Reaction | Key Reagent | Intermediate | Product | Stereoselectivity |

| Wittig Reaction | Phosphorus Ylide (Ph3P=CHR) | Betaine/Oxaphosphetane | Alkene | Can produce both E/Z isomers |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | Oxaphosphetane | Alkene | Predominantly (E)-alkene |

| Still-Gennari Modification (HWE) | Electron-withdrawing phosphonate | Oxaphosphetane | Alkene | Predominantly (Z)-alkene |

Aromatic Ring Functionalization and Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: two methyl groups and a propoxy group. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. However, the existing substitution pattern on the ring will dictate the regioselectivity of further functionalization. The positions ortho and para to the strongly activating propoxy group are already substituted. The remaining unsubstituted positions are ortho to one methyl group and meta to the other, and also meta to the propoxy group. The aldehyde group is a deactivating group and a meta-director. The interplay of these directing effects will determine the outcome of any electrophilic substitution reaction. For instance, nitration or halogenation would likely occur at the remaining available positions on the ring, influenced by the combined directing effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns Directed by Substituents

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such reactions on this compound is determined by the cumulative directing effects of the existing substituents. The aldehyde (-CHO) group is a deactivating, meta-directing group due to its electron-withdrawing nature. wikipedia.org Conversely, the methyl (-CH₃) groups and the propoxy (-OCH₂CH₂CH₃) group are activating, ortho, para-directing groups. libretexts.orgsarthaks.com

The alkoxy group is a potent activating group that donates electron density to the benzene ring through a +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. sarthaks.comvedantu.com This increases the electron density, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. vedantu.comntu.edu.sg Similarly, alkyl groups are activating through an inductive effect and hyperconjugation, also directing incoming electrophiles to the ortho and para positions. libretexts.org

In this compound, the positions available for substitution are C-3 and C-5. The directing effects of the substituents converge on these positions:

The 6-propoxy group directs ortho to position 5 and para to position 3.

The 2-methyl group directs ortho to position 3.

The 4-methyl group directs ortho to positions 3 and 5.

The 1-aldehyde group directs meta to positions 3 and 5.

All groups, whether activating or deactivating, direct incoming electrophiles to the two remaining unsubstituted positions (C-3 and C-5). This concerted direction suggests that the molecule will readily undergo electrophilic substitution at these sites. The powerful activating nature of the propoxy group, reinforced by the two methyl groups, ensures that the ring is highly activated towards electrophiles, despite the presence of the deactivating aldehyde group.

Interactive Table: Directing Effects of Substituents

| Substituent | Position | Electronic Effect | Directing Influence | Target Position(s) |

| -CHO | 1 | -R, -I (Deactivating) | meta | 3, 5 |

| -CH₃ | 2 | +I, Hyperconjugation (Activating) | ortho, para | 3, 6 (blocked) |

| -CH₃ | 4 | +I, Hyperconjugation (Activating) | ortho, para | 3, 5 |

| -OCH₂CH₂CH₃ | 6 | +R, -I (Activating) | ortho, para | 5, 1 (blocked), 3 |

Typical electrophilic aromatic substitution reactions like halogenation would proceed by using a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). masterorganicchemistry.comlibretexts.org The reaction would be expected to yield a mixture of 3-halo and 5-halo derivatives, or potentially a 3,5-dihalo product under forcing conditions.

Side-Chain Functionalization of Methyl Groups

The two methyl groups at positions C-2 and C-4 offer sites for side-chain functionalization, distinct from the reactions on the aromatic ring itself. These transformations typically proceed via free-radical or oxidative pathways.

Halogenation: Under UV light and in the absence of a Lewis acid catalyst, methylarenes undergo free-radical substitution on the methyl group. libretexts.org For this compound, reaction with reagents like N-bromosuccinimide (NBS) would lead to the formation of bromomethyl derivatives. It is possible to achieve mono-, di-, or tri-halogenation on the methyl groups. libretexts.org Selective functionalization of one methyl group over the other could be challenging and would likely result in a mixture of products.

Oxidation: The methyl groups can be oxidized to aldehydes or carboxylic acids using strong oxidizing agents. rsc.org Reagents such as potassium permanganate (KMnO₄) or chromic oxide (CrO₃) can convert the methyl groups into carboxylic acid groups. ncert.nic.in The Etard reaction, using chromyl chloride (CrO₂Cl₂), provides a method to oxidize a methyl group to an aldehyde. ncert.nic.in The presence of two methyl groups could lead to the oxidation of one or both, depending on the stoichiometry of the oxidant and the reaction conditions. The electron-donating substituents on the ring generally facilitate the oxidation of the methyl groups. rsc.orgthieme-connect.de Electrochemical oxidation presents an alternative method to convert methylarenes into aldehydes or their acetal (B89532) derivatives, avoiding harsh chemical oxidants. nih.gov

Interactive Table: Reagents for Methyl Group Functionalization

| Reaction Type | Reagent(s) | Expected Product(s) |

| Radical Halogenation | NBS, UV light | 2-(bromomethyl)-4-methyl-6-propoxybenzaldehyde and isomers |

| Oxidation to Aldehyde | CrO₂Cl₂ (Etard Reaction) | 2-formyl-4-methyl-6-propoxybenzaldehyde and isomers |

| Oxidation to Carboxylic Acid | KMnO₄, heat | 2-carboxy-4-methyl-6-propoxybenzaldehyde and isomers |

Ethereal Linkage Reactivity: Cleavage and Modification Protocols

The propoxy group in this compound is an aryl alkyl ether. The C(aryl)-O bond is strong, but the O-C(alkyl) bond can be cleaved under stringent conditions, most commonly with strong acids. libretexts.orglibretexts.org

The reaction with strong hydrogen halides like hydroiodic acid (HI) or hydrobromic acid (HBr) is a classic method for ether cleavage. libretexts.orgmasterorganicchemistry.com The mechanism involves the initial protonation of the ether oxygen, forming a good leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile, attacking the less sterically hindered carbon of the propyl group via an SN2 mechanism. libretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. libretexts.org

For this compound, acidic cleavage would yield 2,4-dimethyl-6-hydroxybenzaldehyde and the corresponding propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane). Due to the electronic stability of the aromatic ring, nucleophilic attack does not occur on the sp²-hybridized aryl carbon. libretexts.orglibretexts.org Other reagents, such as the powerful Lewis acid boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers, often under milder conditions than required for HI or HBr. masterorganicchemistry.com

Interactive Table: Protocols for Ether Linkage Cleavage

| Reagent(s) | Mechanism | Products |

| HI or HBr, heat | SN2 | 2,4-Dimethyl-6-hydroxybenzaldehyde + 1-Iodopropane or 1-Bromopropane |

| BBr₃ | Lewis acid-mediated cleavage | 2,4-Dimethyl-6-hydroxybenzaldehyde + Tribromoboroxin/Propyl bromide |

Multi-Component Reaction (MCR) Integration of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools in synthetic chemistry. mdpi.com Aldehydes are frequent participants in many well-known MCRs. frontiersin.org this compound can serve as the aldehyde component in these reactions, enabling the rapid synthesis of complex molecular scaffolds.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org The product is an α-acyloxy amide. Using this compound in a Passerini reaction would allow the incorporation of its substituted phenyl moiety into a larger, multifunctional molecule. The reaction is typically fast and proceeds in aprotic solvents. wikipedia.orgnih.gov

Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide. wikipedia.org This reaction offers enormous synthetic diversity due to the large number of commercially available starting materials. nih.gov The integration of this compound as the aldehyde component would produce complex peptide-like structures, which are of interest in medicinal chemistry. wikipedia.orgnih.gov

The participation of this compound in these MCRs highlights its utility as a building block for generating molecular diversity and constructing libraries of complex organic compounds. mdpi.comfrontiersin.org

Detailed Mechanistic Investigations and Kinetic Analyses of Transformations

Mechanistic Insights: The mechanism of electrophilic aromatic substitution on this compound follows the general pathway for SEAr. It involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. wikipedia.org The positive charge in this intermediate is delocalized onto the ortho and para positions relative to the point of attack. The activating groups (-OCH₂CH₂CH₃, -CH₃) help to stabilize this intermediate, lowering the activation energy of the reaction. libretexts.org The final step is the rapid loss of a proton from the site of attack to restore aromaticity. wikipedia.org

The mechanism for ether cleavage with a hydrogen halide involves the initial protonation of the ether oxygen. masterorganicchemistry.com This is followed by an SN2 attack by the halide ion on the α-carbon of the propyl group, leading to the displacement of the 2,4-dimethyl-6-hydroxyphenyl group. libretexts.org

Kinetic Analyses: Kinetic studies on reactions involving substituted benzaldehydes, such as oxidation, have shown that the reactions are often first-order with respect to both the aldehyde and the oxidizing agent. researchgate.netacs.org The rates of these reactions are highly sensitive to the nature and position of the substituents on the aromatic ring. researchgate.net For this compound, the presence of three strong electron-donating groups would be expected to accelerate reactions where a positive charge develops in the transition state, such as electrophilic substitution. Conversely, these groups might retard reactions involving a nucleophilic attack on the aldehyde carbonyl, although steric hindrance from the ortho substituents is also a significant factor. acs.org

Kinetic studies could quantify these effects. For instance, comparing the rate of a specific reaction (e.g., oxidation) of this compound with that of benzaldehyde (B42025) and other substituted benzaldehydes would allow for an assessment of the cumulative electronic and steric impact of the substituents. The use of a kinetic isotope effect, for example by replacing the aldehydic hydrogen with deuterium (B1214612) (Ph-CDO), could be employed to determine if the cleavage of the C-H bond is the rate-determining step in oxidation reactions. researchgate.netacs.org Mechanistic models for enzyme-catalyzed reactions involving substituted benzaldehydes have also been developed, which account for the dual role of the substrate as both a donor and an acceptor molecule. nih.gov

Sophisticated Spectroscopic and Structural Characterization of 2,4 Dimethyl 6 Propoxybenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,4-Dimethyl-6-propoxybenzaldehyde. Through various NMR experiments, a complete picture of the proton and carbon framework can be assembled.

¹H NMR: The proton NMR spectrum provides initial information about the different types of protons and their immediate electronic environment. For this compound, the aldehyde proton is characteristically deshielded due to the electron-withdrawing nature of the carbonyl group, appearing as a singlet around δ 10.3 ppm. The aromatic protons on the benzene (B151609) ring typically resonate between δ 6.5 and 8.5 ppm. fiveable.me The two methyl groups attached to the ring show distinct singlets in the δ 2.3–2.5 ppm region. The propoxy group protons exhibit more complex splitting patterns, with the methylene (B1212753) protons appearing between δ 3.4–4.1 ppm.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the aldehyde is highly deshielded, appearing significantly downfield. Aromatic carbons are typically found in the 110 to 140 δ range. libretexts.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is crucial for assigning the signals of the propoxy group and the substituted benzene ring.

2D NMR: To definitively connect the proton and carbon signals and establish the molecular backbone, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, mapping out the connectivity within the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton's signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is instrumental in connecting the substituent groups (propoxy and methyl) to the correct positions on the aromatic ring and linking the aldehyde proton to the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and conformation.

A summary of expected NMR data is presented below:

| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key HMBC Correlations |

|---|---|---|---|

| Aldehyde (-CHO) | ~10.3 (s) | ~192 | Correlates with aromatic protons |

| Aromatic-H | 6.5 - 8.0 (m) | 110 - 160 | Correlate with each other, methyl C, propoxy C, and aldehyde C |

| Aromatic-C | - | - | |

| Ring-CH₃ | 2.3 - 2.5 (s) | ~20 | Correlates with adjacent aromatic C and H |

| Propoxy (-OCH₂CH₂CH₃) | ~4.0 (t, OCH₂), ~1.8 (m, CH₂), ~1.0 (t, CH₃) | ~70 (OCH₂), ~22 (CH₂), ~10 (CH₃) | OCH₂ protons correlate with aromatic C-6 |

The spatial arrangement of the substituents on the benzaldehyde (B42025) ring can be investigated using Nuclear Overhauser Effect (NOE) studies. For instance, NOE correlations between the protons of the ortho-methyl group and the aldehyde proton would indicate a specific rotational preference of the aldehyde group. Similarly, correlations between the propoxy group's methylene protons and the adjacent aromatic proton provide information on the orientation of the propoxy chain relative to the ring. The study of long-range proton-proton coupling constants can also reveal conformational preferences, as their magnitudes are often dependent on the dihedral angles between the coupled protons. tandfonline.com In ortho-substituted benzaldehydes, the conformation is often determined by the spatial and electronic interactions between the formyl group and the substituent. tandfonline.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR Spectroscopy: Key absorption bands in the FTIR spectrum of this compound are expected to include a strong C=O stretch for the aldehyde group near 1700-1710 cm⁻¹. docbrown.info This is slightly lower than in unsubstituted benzaldehyde due to the electron-donating effects of the alkyl and alkoxy substituents. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C-H stretching of the aldehyde group is found between 2650-2880 cm⁻¹. docbrown.info The spectrum will also feature aromatic ring C=C stretching absorptions in the 1450-1600 cm⁻¹ region and a prominent C-O-C asymmetric stretch from the propoxy group near 1250 cm⁻¹. libretexts.org The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. A study on the related 2,4,5-trimethoxybenzaldehyde (B179766) showed that DFT calculations can predict the Raman active modes with high accuracy. researchgate.net Similar analysis can be applied to this compound to assign its characteristic Raman bands.

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | ~1710 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H | Stretch | 2650 - 2880 | Medium-Weak (often two bands) |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong (multiple bands) |

| Propoxy C-O-C | Asymmetric Stretch | ~1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₆O₂), the expected exact mass is 192.11503.

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that help to confirm the structure. fiveable.me For aromatic aldehydes, the molecular ion peak (M⁺) is typically strong and readily observed. libretexts.org Common fragmentation pathways for this molecule would include:

Loss of a hydrogen radical (M-1): A common feature for aldehydes. miamioh.edu

Loss of the propoxy group: Cleavage of the ether bond can lead to a fragment at m/z 135.

Loss of the propyl group (C₃H₇): This results in a fragment corresponding to the remaining hydroxybenzaldehyde structure.

McLafferty rearrangement: If a gamma-hydrogen is available on a substituent, this rearrangement can occur. For the propoxy group, this could potentially lead to the loss of propene (C₃H₆).

Loss of carbon monoxide (CO) from the aldehyde group: This can occur from the molecular ion or subsequent fragments. whitman.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like benzaldehyde have characteristic absorptions due to π→π* transitions within the conjugated system of the benzene ring and the carbonyl group. fiveable.mequimicaorganica.org Benzene itself shows primary absorption bands around 184 and 204 nm, and a less intense, fine-structured secondary band around 255-260 nm. libretexts.orgup.ac.za

For this compound, the presence of the aldehyde, methyl, and propoxy substituents causes a bathochromic (red) shift of these absorption bands. The electron-donating alkyl and alkoxy groups, along with the carbonyl group, extend the conjugation, lowering the energy required for the π→π* transition. This results in an expected absorption maximum in the 270–280 nm range. A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed at longer wavelengths, typically near 320 nm. The exact position and intensity of these bands are sensitive to the solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if applicable)

A comprehensive search of scientific literature reveals a notable absence of published research on the chiroptical spectroscopy of chiral derivatives of this compound. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful tools for the stereochemical elucidation of chiral molecules. researchgate.netdtu.dk However, at present, no studies have been found that apply these methods to chiral analogues of this compound.

The applicability of chiroptical spectroscopy is contingent on the molecule possessing a chiral center or exhibiting some form of chirality, such as axial or planar chirality. The parent compound, this compound, is itself achiral and therefore would not exhibit a signal in ECD or VCD spectroscopy. For a derivative to be analyzed by these methods, a chiral element would need to be introduced into its structure.

In the broader context of chiral molecules, ECD and VCD spectroscopy, often in conjunction with quantum chemical calculations, provide detailed information about the absolute configuration and conformational preferences of molecules in solution. nih.govnih.gov ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, is particularly sensitive to the electronic environment of the chromophore. researchgate.net VCD, the infrared counterpart to ECD, provides information on the stereochemistry based on the vibrational transitions of the molecule. uva.nl

While these techniques have been successfully applied to a wide range of chiral aromatic compounds and other complex molecules, the scientific community has not yet extended this specific analysis to derivatives of this compound. nih.govnih.gov Consequently, there are no experimental or theoretical chiroptical data, such as Cotton effects, specific rotations, or characteristic ECD/VCD bands, to report for this class of compounds. The potential for future research in this area exists, should chiral derivatives of this compound be synthesized and their stereochemical properties become a subject of investigation.

Computational and Theoretical Investigations of 2,4 Dimethyl 6 Propoxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2,4-Dimethyl-6-propoxybenzaldehyde, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be instrumental in elucidating its fundamental electronic structure. mdpi.comcmu.edu

These calculations can determine the optimized molecular geometry, revealing bond lengths, bond angles, and dihedral angles. The electronic properties derived from DFT, such as the distribution of electron density, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO), are crucial for predicting reactivity. The MESP surface, for instance, would highlight electron-rich regions, such as the oxygen atoms of the aldehyde and propoxy groups, and electron-poor regions, which are susceptible to nucleophilic and electrophilic attack, respectively. mdpi.comresearchgate.net

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. For substituted benzaldehydes, the nature and position of the substituents significantly influence these electronic parameters. The electron-donating nature of the two methyl groups and the propoxy group would be expected to increase the electron density of the benzene (B151609) ring, affecting its reactivity in electrophilic aromatic substitution reactions. DFT calculations can quantify these effects and provide insights into the regioselectivity of such reactions. nih.gov

Table 5.1.1: Predicted Electronic Properties of Benzaldehyde (B42025) Derivatives from DFT Calculations

| Property | Benzaldehyde | 4-Hydroxybenzaldehyde | Predicted trend for this compound |

| HOMO-LUMO Gap (eV) | ~5.0 | ~4.5 mdpi.com | Expected to be lower than benzaldehyde due to electron-donating groups |

| Dipole Moment (Debye) | ~3.0 | ~2.5 mdpi.com | Influenced by the vector sum of individual bond dipoles |

| Electron-rich centers | Carbonyl oxygen | Carbonyl and hydroxyl oxygens mdpi.com | Carbonyl oxygen, propoxy oxygen |

| Electron-poor centers | Aldehyde carbon | Aldehyde carbon mdpi.com | Aldehyde carbon |

Note: The values for this compound are qualitative predictions based on established principles of substituent effects.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propoxy group and its interaction with the adjacent methyl group and the aldehyde functionality make conformational analysis a critical aspect of understanding this compound. The rotation around the C-O bond of the propoxy group and the C-C bond connecting the aldehyde group to the ring gives rise to various conformers with different energies.

A potential energy surface (PES) map can be generated by systematically varying the key dihedral angles and calculating the energy at each point. This map would reveal the global minimum energy conformation, which is the most stable arrangement of the molecule, as well as other local minima and the energy barriers between them. For ortho-substituted benzaldehydes, studies have shown a preference for either a 'cis' or 'trans' conformation of the aldehyde group relative to the ortho-substituent, influenced by steric and electronic interactions. tandfonline.comtandfonline.com Given the steric bulk of the propoxy and methyl groups, it is likely that the molecule adopts a non-planar conformation to minimize steric hindrance. researchgate.net The study of the benzene dimer's potential energy surface, which is remarkably flat, provides a basis for understanding the subtle forces that govern the conformations of substituted benzenes. researchgate.net

Table 5.2.1: Torsional Barriers and Stable Conformations of Related Molecules

| Molecule | Dihedral Angle(s) of Interest | Rotational Barrier (kcal/mol) | Most Stable Conformer |

| Benzaldehyde | C(ring)-C(aldehyde) | ~7.7 researchgate.net | Planar |

| Toluene | C(ring)-C(methyl) | ~0.014 | Staggered |

| Anisole (Methoxybenzene) | C(ring)-O(methoxy) | ~3-5 | Planar |

| This compound | C(ring)-C(aldehyde), C(ring)-O(propoxy) | Predicted to be complex | Likely non-planar due to steric hindrance |

Note: The data for this compound is a prediction based on the structural features and data from analogous compounds.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical chemical shifts. modgraph.co.uknih.gov For substituted benzaldehydes, the chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic effects of the substituents. Recent advancements using machine learning and deep neural networks have shown remarkable accuracy in predicting ¹H chemical shifts, often outperforming traditional methods. nih.govdoaj.orgnyu.edu For this compound, computational predictions would help in assigning the signals in its experimental NMR spectrum.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. While calculated frequencies often show systematic errors compared to experimental values, they can be scaled to improve agreement. acs.org These predictions are crucial for interpreting experimental spectra and assigning specific bands to the vibrations of different functional groups, such as the C=O stretch of the aldehyde, the C-O stretch of the propoxy group, and the various C-H and C-C vibrations of the aromatic ring and alkyl groups.

Table 5.3.1: Exemplary Predicted Vibrational Frequencies for Benzaldehyde Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predicted Wavenumber for this compound (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1680 - 1715 | Expected in the lower end of the range due to conjugation and electron-donating groups |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands expected |

| C-O Stretch (Alkoxy) | 1210 - 1260 | Expected in this range |

| C-H Stretch (Aromatic) | 3000 - 3100 | Expected in this range |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Multiple bands expected from methyl and propoxy groups |

Note: The predicted wavenumbers are qualitative and based on typical ranges for the functional groups present.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While DFT provides insights into the properties of a single molecule, molecular dynamics (MD) simulations can model the behavior of a molecule in a condensed phase, such as in a solvent. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can reveal information about intermolecular interactions, solvation effects, and dynamic processes.

For this compound, MD simulations could be used to study its solubility in different solvents by calculating the free energy of solvation. These simulations would also provide a picture of the solvent structure around the molecule, showing, for example, how water molecules might form hydrogen bonds with the carbonyl oxygen. Understanding these interactions is crucial as they can influence the molecule's conformation and reactivity in solution.

Quantitative Structure-Reactivity/Activity Relationship (QSRR/QSAR) Modeling

Quantitative Structure-Reactivity/Activity Relationship (QSRR/QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov While a full QSAR study requires a dataset of related molecules, the principles can be applied to understand the potential properties of this compound.

Descriptors calculated from the molecular structure, such as electronic, steric, and hydrophobic parameters, are used to build the model. For instance, in studies of the antimicrobial activity of benzaldehyde derivatives, descriptors like hydrophobicity (logP) and electronic parameters have been found to be significant. jmaterenvironsci.comnih.govnih.gov The presence of the propoxy group in this compound would significantly increase its hydrophobicity compared to simpler benzaldehydes, a factor that could be important for its biological activity. QSAR models have also been developed to predict the toxicity of aldehydes in aquatic environments. nih.govoup.com

Table 5.5.1: Common Descriptors Used in QSAR/QSRR Models for Aldehydes

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Electronic | Hammett constants, Partial atomic charges, Dipole moment | The electron-donating substituents would influence these parameters. |

| Steric | Molar refractivity, Sterimol parameters | The bulky propoxy and ortho-methyl groups would have a significant steric influence. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The propoxy chain significantly increases hydrophobicity. |

| Topological | Connectivity indices, Shape indices | These describe the overall size and shape of the molecule. |

Reaction Mechanism Simulation and Transition State Localization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway from reactants to products, it is possible to identify transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, computational methods could be used to study a variety of reactions, such as its oxidation to the corresponding carboxylic acid or its participation in condensation reactions like the aldol (B89426) or Knoevenagel reactions. researchgate.net The simulation would involve locating the transition state structure for each step of the proposed mechanism. nih.govresearchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located transition state indeed connects the reactants and products. nih.gov The influence of the methyl and propoxy substituents on the stability of intermediates and transition states could be systematically investigated, providing a rationale for the observed reactivity and selectivity. nih.gov

Synthesis and Exploration of Novel Derivatives and Analogues of 2,4 Dimethyl 6 Propoxybenzaldehyde

Design Principles for Structural Diversification

The design of new molecules based on the 2,4-dimethyl-6-propoxybenzaldehyde scaffold is guided by established principles of medicinal chemistry and structure-activity relationship (SAR) studies. The goal of structural diversification is to systematically probe how changes in the molecule's steric and electronic properties affect its behavior. Aromatic rings are foundational in drug design, with at least one such ring present in the vast majority of drugs evaluated by major pharmaceutical companies. nih.gov The thoughtful application of bioisosterism and functional group modification can influence potency, selectivity, and physicochemical properties like solubility and lipophilicity. nih.gov

Key diversification strategies for this scaffold include:

Modification of the Propoxy Group: Altering the length and branching of the alkoxy chain can explore steric tolerance and lipophilicity. Replacing the propoxy group with other electron-donating or electron-withdrawing groups can modulate the electronic character of the aromatic ring.

Alteration of the Methyl Groups: The methyl groups at the 2- and 4-positions influence the molecule's conformation and reactivity. Replacing them with other alkyl groups, halogens, or hydrogen atoms can systematically probe the steric requirements and electronic landscape around the ring.

Manipulation of the Aldehyde Functionality: The aldehyde group is a key reactive center and a hydrogen bond acceptor. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various other functional groups (e.g., imines, oximes) to explore different chemical interactions. mdpi.com

Ring Modification: While more synthetically challenging, replacing the benzene (B151609) ring with a heteroaromatic system (e.g., pyridine (B92270), thiophene) can dramatically alter the compound's properties, including polarity, metabolic stability, and hydrogen bonding capacity. cambridgemedchemconsulting.com

Quantitative structure-property relationship (QSPR) models, which correlate structural descriptors with chemical properties, can be developed by studying libraries of such substituted benzaldehydes to guide the design of new analogues with desired characteristics. researchgate.net

Strategies for Constructing Libraries of Analogues for Systematic Study

To efficiently explore the structural diversity outlined above, the construction of compound libraries is essential. Combinatorial chemistry, which allows for the rapid synthesis of a large number of related compounds, is a primary strategy. usda.govrug.nl This approach relies on using a common chemical scaffold that can be systematically decorated with various building blocks.

For the this compound core, several library synthesis strategies can be employed:

Solid-Phase Synthesis: A benzaldehyde-based scaffold can be attached to a polymer support, allowing for sequential reactions and easy purification of intermediates. For instance, libraries have been constructed by grafting acylhydrazides onto a polyvinylbenzaldehyde scaffold through reversible hydrazone linkages. nih.gov

One-Pot and Tandem Reactions: Designing synthetic routes where multiple transformations occur in a single reaction vessel without isolating intermediates can significantly improve efficiency. liberty.edu A one-pot, two-step procedure for creating substituted benzaldehydes involves the formation of a stable aluminum hemiaminal intermediate, which protects the aldehyde during a subsequent palladium-catalyzed cross-coupling reaction. nih.govacs.org

Parallel Synthesis: This involves conducting multiple, separate reactions simultaneously in an array format. Starting with a common precursor derived from the main scaffold, different reagents can be added to each reaction well to generate a library of distinct final products.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions are indispensable for library synthesis due to their broad substrate scope and functional group tolerance. libretexts.orgresearchgate.net Starting with a halogenated version of the benzaldehyde (B42025) scaffold, reactions like Suzuki, Heck, and Sonogashira can be used to introduce a wide variety of substituents. researchgate.netnih.gov

These high-throughput methods enable the creation of diverse libraries, which are crucial for systematic SAR studies and for discovering compounds with novel functions. usda.gov

Synthesis of Bioisosteric Analogues for Mechanistic Chemical Biology Probes

Bioisosteres are functional groups or molecules that possess similar physical or chemical properties and produce broadly similar biological effects. cambridgemedchemconsulting.com The strategic replacement of functional groups with their bioisosteres is a powerful tool in medicinal chemistry to create chemical probes. nih.gov These probes can help elucidate biological mechanisms, improve metabolic stability, or enhance target potency and selectivity. nih.govdrughunter.com The success of any replacement is highly context-dependent. drughunter.comnih.gov

For the this compound scaffold, bioisosteric replacements can be considered for each of its key functional components:

Aldehyde/Carbonyl Replacements: The aldehyde group is a reactive carbonyl. It can be replaced by other groups that mimic its steric and electronic properties. Oxetanes have been investigated as carbonyl replacements, offering a more polar and potentially less metabolically labile alternative. cambridgemedchemconsulting.com In some contexts, an aryl halide can act as a bioisosteric mimic for a cyclohexenone system. cambridgemedchemconsulting.com

Alkoxy Group Replacements: The propoxy group can be replaced to modulate lipophilicity and metabolic stability. The difluoromethyl group (–CF₂H) has been proposed as a bioisostere for phenol (B47542) groups and, by extension, could be considered for alkoxy groups, as it can act as a hydrogen bond donor. cambridgemedchemconsulting.com Simple replacement of the oxygen with a difluoromethylene unit (–CF₂–) is another common strategy to reduce metabolic susceptibility. cambridgemedchemconsulting.com

Aromatic Ring Replacements: The phenyl ring itself can be replaced with various five- or six-membered heteroaromatic rings such as pyridyl, pyrazole, or thiophene. cambridgemedchemconsulting.com This strategy, sometimes called "nitrogen scanning," can reduce metabolic oxidation, improve solubility, and introduce new hydrogen bonding vectors. cambridgemedchemconsulting.comacs.org Saturated rings like bicyclo[1.1.1]pentane (BCP) are also used as non-aromatic bioisosteres for para-substituted benzene rings to improve aqueous solubility and metabolic profiles. beilstein-journals.org

Methyl and Halogen Replacements: Simple groups on the ring can often be interchanged. For example, a methyl group can be replaced by a chlorine atom or a trifluoromethyl group, which have similar sizes but different electronic properties. cambridgemedchemconsulting.com Fluorine is often used as a bioisostere for hydrogen to block sites of metabolism or modulate the pKa of nearby functional groups. nih.gov

The following table summarizes potential bioisosteric replacements for the functional moieties of this compound.

| Original Group | Bioisosteric Replacement | Potential Rationale |

|---|---|---|

| Aldehyde (-CHO) | Oxetane, Nitrile (-CN), Carboxylic Acid Bioisosteres (e.g., Tetrazole) | Improve metabolic stability, alter polarity and hydrogen bonding patterns. nih.govcambridgemedchemconsulting.com |

| Propoxy (-OCH₂CH₂CH₃) | Thioether (-SCH₂CH₂CH₃), N-propylamino (-NHCH₂CH₂CH₃), Cyclopropylmethoxy (-OCH₂-cPr) | Modify hydrogen bonding capacity, lipophilicity, and metabolic stability. |

| Phenyl Ring | Pyridine, Thiophene, Pyrazole, Thiazole | Reduce oxidative metabolism, increase solubility, introduce H-bond acceptors/donors. cambridgemedchemconsulting.com |

| Methyl (-CH₃) | Chlorine (Cl), Bromine (Br), Trifluoromethyl (CF₃), Ethyl (-CH₂CH₃) | Alter steric bulk and electronic properties (electron-withdrawing/donating). cambridgemedchemconsulting.com |

Functionalization at Peripheral Sites for Targeted Applications

Introducing new chemical handles at specific positions on the this compound scaffold allows for its conjugation to other molecules, such as fluorescent dyes, affinity tags (like biotin), or macromolecules. This "late-stage functionalization" is critical for developing targeted probes and other specialized chemical tools.

A powerful strategy for this is the direct C–H functionalization of the benzaldehyde core. Using a transient directing group, which forms a reversible imine linkage with the aldehyde, enables palladium- or iridium-catalyzed reactions at the ortho-position (the C5 position on this scaffold). researchgate.netnih.govacs.org This approach allows for the selective introduction of various groups.

| Reaction Type | Catalyst System | Group Introduced | Reference |

|---|---|---|---|

| C-H Arylation | Pd(II) | Aryl, Heteroaryl | researchgate.netnih.gov |

| C-H Halogenation | Pd(II) | -Cl, -Br | researchgate.netnih.gov |

| C-H Amidation | Ir(III) | Amide | researchgate.netnih.gov |

| C-H Methylation | Pd(II) | -CH₃ | researchgate.net |

Beyond C-H activation, traditional cross-coupling reactions on a pre-halogenated scaffold provide robust methods for functionalization. For example, a bromo-substituted analogue of the parent compound can undergo various palladium-catalyzed reactions. nih.govrsc.org

Suzuki Coupling: Introduces aryl or vinyl groups.

Buchwald-Hartwig Amination: Forms C–N bonds to attach amines. libretexts.org

Sonogashira Coupling: Forms C–C triple bonds, providing a linker for attaching other molecules, often via "click chemistry."

Furthermore, bifunctional linkers based on a benzaldehyde scaffold have been designed specifically for bioconjugation. For example, a mercaptobenzaldehyde derivative containing an alkyne handle was developed for a one-pot, three-component modification of primary amines on proteins, demonstrating the utility of a functionalized benzaldehyde in creating complex biomolecules. nih.gov

Advanced Applications in Chemical Sciences Research Excluding Clinical and Safety

Utilization as a Versatile Building Block in Complex Organic Synthesis

2,4-Dimethyl-6-propoxybenzaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The reactivity of its aldehyde functional group, which is influenced by the electronic and steric effects of the ortho- and para-substituents, allows for a variety of chemical transformations.

The aldehyde moiety can readily undergo several key reactions:

Oxidation: The aldehyde can be oxidized to the corresponding 2,4-Dimethyl-6-propoxybenzoic acid using common oxidizing agents.

Reduction: It can be reduced to form 2,4-Dimethyl-6-propoxybenzyl alcohol.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, a fundamental reaction in the construction of larger molecular frameworks. fiveable.me

Condensation Reactions: It can participate in condensation reactions, such as the aldol (B89426) condensation, to form carbon-carbon bonds. Studies on substituted benzaldehydes in organocatalyzed aldol reactions have provided insights into how electronic and steric factors influence reactivity. unife.it

While specific examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in some bioactive compounds. For instance, certain benzaldehyde (B42025) derivatives have been isolated from natural sources and exhibit cytotoxic activities. elsevierpure.com The principles of organic synthesis suggest that this compound is a precursor for creating a diverse array of substituted aromatic compounds. acs.orgnih.govrug.nl A general method for its synthesis involves the alkylation of 2,4-dimethylbenzaldehyde (B100707) with a propyl halide in the presence of a base.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reagents (Examples) | Product Type |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Nucleophilic Addition | Grignard reagents, Organolithium reagents | Secondary Alcohol |

| Wittig Reaction | Phosphonium ylides | Alkene |

| Schiff Base Formation | Primary amines | Imine |

Development as a Ligand Precursor in Coordination Chemistry and Catalysis

The aldehyde functionality of this compound is a key feature that allows it to serve as a precursor for the synthesis of various ligands, particularly Schiff base ligands. nih.gov These ligands are formed through the condensation reaction between the aldehyde and a primary amine. nih.gov The resulting imine group, along with other potential donor atoms in the molecule, can coordinate with a wide range of metal ions to form stable complexes. nih.govmdpi.com

The steric bulk provided by the two methyl groups and the propoxy group in this compound can play a crucial role in the coordination chemistry of its derived ligands. rsc.orgrsc.org This steric hindrance can influence the geometry of the resulting metal complexes, potentially leading to unique catalytic activities or structural motifs. rsc.org For example, in catalysis, bulky ligands can create a specific chiral environment around a metal center, which is essential for asymmetric synthesis.

While specific studies detailing the catalytic applications of metal complexes derived directly from this compound are limited in the available literature, the broader class of Schiff base complexes is known for its catalytic prowess in various organic transformations. mdpi.com Research on other benzaldehyde derivatives has shown that their metal complexes can exhibit significant catalytic activity. mdpi.com The principles of ligand design suggest that ligands derived from this compound could be valuable in developing new catalysts for a range of chemical reactions.

Integration into Advanced Materials Science (e.g., liquid crystals, polymers, optoelectronic systems)

The incorporation of specifically functionalized aromatic molecules is a cornerstone of modern materials science. While direct applications of this compound in advanced materials are not yet widely reported, its structural features suggest potential for such integration.

Polymers: Benzaldehyde derivatives can be copolymerized with other monomers to create functional polymers. For instance, copolymers of phthalaldehyde and electron-deficient benzaldehydes have been synthesized, yielding metastable polymers that can be triggered to depolymerize. acs.org The electronic properties of the benzaldehyde comonomer are crucial in these polymerizations. acs.org Although this compound is electron-rich, its potential as a comonomer in other polymerization systems remains an area for exploration.

Optoelectronic Systems: The optical properties of polymers are of significant interest for applications in devices like light-emitting diodes and solar cells. researchgate.net These properties can be tuned by modifying the polymer structure, including the incorporation of specific end groups or comonomers. researchgate.netresearchgate.net The chromophoric nature of the substituted benzene (B151609) ring in this compound could potentially be harnessed in the design of new optoelectronic materials. acs.org

Liquid Crystals: The molecular shape and polarity of this compound, while not classically rod-like (mesogenic), could be modified to create derivatives with liquid crystalline properties. The synthesis of molecules with specific shapes is fundamental to the design of liquid crystals.

While the direct integration of this specific aldehyde into advanced materials is an emerging area, its classification under "Material Science" by some chemical suppliers points to its potential in this field. bldpharm.com

Application as a Chemical Probe for in vitro Biological Mechanism Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are powerful tools for bioimaging and tracking biochemical processes. nih.gov Benzaldehyde derivatives have been used as precursors in the development of fluorescent probes. rsc.orgrsc.org

The aldehyde group of this compound can react with specific biological nucleophiles, such as the amino groups of proteins, to form Schiff bases. This reactivity could be exploited to design probes that target certain proteins or cellular environments. Furthermore, the hydrophobic nature of the molecule allows for interaction with lipid membranes, potentially influencing membrane function.

While there are no specific reports of this compound being used as a chemical probe to elucidate a particular biological mechanism in vitro, the development of fluorescent probes based on the reaction of aldehydes with fluorophores is an active area of research. mdpi.com For example, probes have been designed to detect aldehydes in living systems with a "turn-on" fluorescence response. rsc.orgmdpi.com The synthesis of radiolabeled benzaldehydes for use as PET-tracers also highlights the potential of this class of molecules in biomedical imaging. acs.orgrug.nl The use of benzaldehyde derivatives as inhibitors for enzymes like aldose reductase further underscores their potential in studying biological pathways. researchgate.net

Table 2: Potential as a Chemical Probe

| Feature | Relevance to Chemical Probes |

| Aldehyde Group | Can react with biological nucleophiles for targeted labeling. |

| Substituted Benzene Ring | Can be modified to incorporate fluorophores or other reporter groups. |

| Hydrophobicity | May facilitate membrane permeability and interaction with hydrophobic pockets in proteins. |

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously organize into well-defined structures. nih.govnih.gov

Schiff bases derived from aldehydes are excellent building blocks for supramolecular structures. nih.gov The imine nitrogen and other donor atoms can coordinate to metal ions, leading to the formation of complex architectures like helicates and grids. mdpi.com The steric and electronic properties of the substituents on the aldehyde play a critical role in directing the self-assembly process and determining the final structure.

The steric hindrance from the methyl and propoxy groups of this compound could be a powerful tool in controlling the self-assembly of its derivatives. While specific examples involving this compound are not prominent in the literature, the general principles of supramolecular chemistry suggest its potential. The formation of various supramolecular synthons through intermolecular interactions is a well-established concept. nih.gov The ability of molecules to self-assemble into nanostructures is also a key area of research in drug delivery and materials science. nih.gov

Advanced Analytical Methodologies for 2,4 Dimethyl 6 Propoxybenzaldehyde in Research

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring

Chromatographic methods are indispensable tools for the separation, identification, and quantification of 2,4-Dimethyl-6-propoxybenzaldehyde, ensuring its purity and enabling real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone technique for assessing the purity of this compound and for the quantitative analysis of this compound in various matrices. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The isocratic or gradient elution allows for the effective separation of the target compound from starting materials, by-products, and other impurities. researchgate.net

Detection is commonly achieved using a UV detector, as the benzaldehyde (B42025) moiety exhibits strong absorbance in the UV region. For instance, the detection wavelength is often set around 254 nm for benzaldehyde derivatives. researchgate.net The retention time of this compound under specific HPLC conditions is a key parameter for its identification, while the peak area provides a quantitative measure of its concentration. The development of a validated HPLC method is crucial for quality control in both laboratory-scale synthesis and industrial production. researchgate.net

A representative HPLC method for the analysis of a substituted benzaldehyde is detailed in the table below. While specific to a different benzaldehyde derivative, the parameters provide a solid starting point for the analysis of this compound.

| Parameter | Condition |

| Column | Novapak C18 (250 mm × 4.5 mm, 5 µm i.d.) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Table 1: Representative HPLC conditions for the analysis of benzaldehyde derivatives. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It is particularly valuable for monitoring the progress of its synthesis, for instance, in Grignard reactions where real-time analysis of intermediates and products is critical. researchgate.netmt.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted components and provides a unique mass spectrum for each, allowing for their definitive identification.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, derivatized if necessary, and injected into the GC-MS system. chromforum.org This allows for the tracking of the consumption of reactants and the formation of this compound, providing valuable kinetic data and helping to optimize reaction conditions. hidenanalytical.com Derivatization, for example with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), can be employed to improve the chromatographic behavior and detection sensitivity of aldehydes. chromforum.org However, direct analysis is also possible. und.edu

The fragmentation pattern of this compound in the mass spectrometer is a key identifier. Typical fragmentation would involve the loss of the propoxy group, the aldehyde group, or methyl groups, leading to characteristic fragment ions.

Electrochemical Characterization Techniques for Redox Properties

Electrochemical techniques are instrumental in probing the redox properties of this compound, providing insights into its electron transfer characteristics.

Cyclic Voltammetry (CV):

Cyclic voltammetry is a versatile electrochemical method used to study the oxidation and reduction processes of a substance. researchgate.net By applying a triangular potential waveform to a working electrode immersed in a solution of this compound, one can observe the potential at which the compound is oxidized or reduced. The resulting voltammogram provides information about the reversibility of the electron transfer processes and the stability of the generated radical ions. For benzaldehyde derivatives, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. The presence of electron-donating groups, such as the propoxy and dimethyl substituents on the benzene (B151609) ring, is expected to influence the oxidation and reduction potentials.

Electrochemical Impedance Spectroscopy (EIS):

Future Directions and Emerging Research Avenues for 2,4 Dimethyl 6 Propoxybenzaldehyde Chemistry

Sustainable and Green Chemistry Approaches to Synthesis